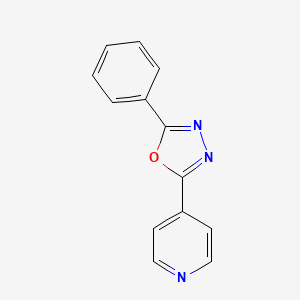

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound that features both an oxadiazole and a pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of a hydrazide with an aromatic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors to improve yield and efficiency .

化学反応の分析

Route 1: Cyclization of Isonicotinic Acid Hydrazide

The compound is synthesized via cyclocondensation of isonicotinic acid hydrazide (25 g, 182.3 mmol) with triethyl orthobenzoate (135 mL) under reflux for 24 hours .

-

Dissolve isonicotinic acid hydrazide in triethyl orthobenzoate.

-

Reflux the mixture for 24 h.

-

Distill excess triethyl orthobenzoate under reduced pressure.

-

Wash the residue with cold ethanol and recrystallize from ethanol.

Yield : 89.8% (29.17 g) .

Melting Point : 160–161°C .

-

¹H NMR (CDCl₃) :

δ 7.51–7.61 (m, 3H, aromatic H), 7.98 (d, J = 5.1 Hz, 2H, aromatic H), 8.12 (dd, J = 1.8, 1.5 Hz, 2H, pyridine H), 8.84 (d, J = 6.9 Hz, 2H, pyridine H).

Partial Reduction to N-Ylides

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine undergoes partial reduction with mild reducing agents (e.g., NaBH₄) to form N-ylides , which are intermediates for further derivatization :

textThis compound → Partial Reduction → N-Ylide Intermediate

The ylide is coupled with acyl/sulfonyl chlorides to yield substituted benzamides or benzenesulfonamides (e.g., 11a–n ) .

Electrophilic Substitution

The pyridine and phenyl rings enable electrophilic aromatic substitution (e.g., nitration, halogenation), though specific examples require further literature validation.

Comparative Analysis of Synthetic Methods

| Parameter | Cyclization Route | Microwave Route |

|---|---|---|

| Reagents | Triethyl orthobenzoate | NiO, POCl₃ |

| Time | 24 h | <1 h (microwave) |

| Yield | 89.8% | 79% |

| Purification | Recrystallization (ethanol) | Filtration, crystallization |

Stability and Reactivity

Challenges and Optimization

科学的研究の応用

Anticancer Activity

One of the most promising applications of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine is its potential anticancer properties. Recent studies have shown that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold have been tested against leukemia cell lines and demonstrated substantial inhibitory activity .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | PANC-1 (Pancreatic Cancer) | 0.75 | |

| Compound B | SK-MEL-2 (Melanoma) | 0.89 | |

| Compound C | ARPE-19 (Retinal Pigment Epithelial) | 1.20 |

Anti-inflammatory Effects

In addition to anticancer properties, derivatives of this compound have also shown anti-inflammatory effects. Studies indicate that certain oxadiazole derivatives significantly reduce inflammation in animal models, comparable to established anti-inflammatory drugs like Indomethacin . This highlights the versatility of this compound in therapeutic applications.

Material Science Applications

The unique properties of this compound extend beyond medicinal chemistry into material science. Its derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs) and as fluorescent probes due to their luminescent properties . The incorporation of oxadiazole moieties into polymer matrices has been shown to enhance the photophysical properties of materials used in electronic devices.

Enzyme Inhibition Studies

Recent research has focused on the enzyme inhibition capabilities of this compound derivatives. Studies demonstrate that these compounds can selectively inhibit carbonic anhydrases associated with cancer progression . This specificity makes them attractive candidates for developing targeted cancer therapies.

Table 2: Enzyme Inhibition by Oxadiazole Derivatives

作用機序

The mechanism of action of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. The oxadiazole ring is known to enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules .

類似化合物との比較

Similar Compounds

- 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine

- 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl

- 1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl

Uniqueness

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine is unique due to its combination of the oxadiazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a versatile compound in various applications .

生物活性

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its potential as an antibacterial, anticancer, and antiviral agent.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenyl hydrazine with appropriate carboxylic acids or their derivatives to form the oxadiazole ring. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compounds .

Antibacterial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antibacterial properties. For instance, studies have shown that derivatives of this compound demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.48 µg/mL to 16 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 0.48 |

| This compound | E. coli | 8–16 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, compounds derived from this structure have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action is believed to involve the induction of apoptosis through caspase activation and cell cycle arrest at the G2/M phase .

In a study evaluating several derivatives:

- Compound 5e exhibited an IC50 value of 19.56 µM against fibrosarcoma HT-1080 cells.

| Cell Line | IC50 (µM) |

|---|---|

| HT-1080 | 19.56 |

| MCF-7 | Not specified |

| A549 | Not specified |

Antiviral Activity

While some studies have explored the antiviral properties of oxadiazole derivatives against viruses like SARS-CoV-2, results indicate limited efficacy with EC50 values greater than 100 µM for many tested compounds . This suggests that while these compounds may hold promise in other areas of pharmacology, their antiviral potential requires further investigation.

Structure–Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. The presence of the oxadiazole ring enhances solubility and biological activity. Additionally, modifications at specific positions on the phenyl or pyridine rings can lead to improved potency against specific bacterial or cancer cell lines .

Case Studies

- Antimicrobial Screening : A study conducted by Dhumal et al. highlighted the effectiveness of various oxadiazole derivatives against Mycobacterium bovis, demonstrating that certain substitutions can enhance activity significantly.

- Cytotoxic Evaluation : In another study focusing on a series of pyrimidine–oxadiazole hybrids, it was found that these compounds could induce apoptosis effectively in several cancer cell lines through mitochondrial pathways.

特性

IUPAC Name |

2-phenyl-5-pyridin-4-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c1-2-4-10(5-3-1)12-15-16-13(17-12)11-6-8-14-9-7-11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIXVQYWFSEXHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。